Harmicine
Description
Structure
2D Structure
Properties
Molecular Formula |
C14H16N2 |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
(11bS)-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole |
InChI |
InChI=1S/C14H16N2/c1-2-5-12-10(4-1)11-7-9-16-8-3-6-13(16)14(11)15-12/h1-2,4-5,13,15H,3,6-9H2/t13-/m0/s1 |
InChI Key |
LXJWBHIVLXMHDZ-ZDUSSCGKSA-N |
Isomeric SMILES |
C1C[C@H]2C3=C(CCN2C1)C4=CC=CC=C4N3 |
Canonical SMILES |
C1CC2C3=C(CCN2C1)C4=CC=CC=C4N3 |
Synonyms |
(R)-harmicine harmicine |
Origin of Product |
United States |
Chemical Reactions Analysis
Key Steps:
-
Pf Protection : Proline is Pf-protected to yield Pf-proline , minimizing racemization (89% ee achieved) .
-
Coupling Reaction : Pf-proline reacts with Boc-protected toluidine via lateral lithiation using s-BuLi (Table 1).
-
Enolate Formation : Ketone intermediates are enolized using KHMDS/HMPA and quenched with ethyl iodoacetate .
-
Hydrogenolysis : Pf-group removal under transfer hydrogenation (Pd/C, ammonium formate) optimizes yields (Table 2) .
-
Final Reduction : LAH reduces the lactam intermediate to yield this compound (78% yield, >99% ee) .
Table 1: Coupling Reaction Conditions
| Entry | Catalyst (mol%) | Yield (%) | Scale (mmol) |
|---|---|---|---|
| 1 | Ru(PCy₃) (0.1) | 60 | 10 |
| 2 | Rh(PPh₃) (0.1) | 70 | 10 |
| 3 | Rh(PPh₃) (0.1) | 85 | 38 |
| Adapted from |
Table 2: Pf-Deprotection Optimization
| Conditions | Catalyst | H₂ Pressure | Yield (%) |
|---|---|---|---|
| H₂ (1 atm) | Pd/C | 1 atm | 0 |
| H₂ (balloon) | Pd(OH)₂/C | Ambient | 25 |
| NH₄HCO₂ (transfer H₂) | Pd/C | N/A | 95 |
| Data from |
Pictet-Spengler Reaction
This compound’s β-carboline core is synthesized via the Pictet-Spengler reaction (P-S), which cyclizes tryptamine derivatives with carbonyl compounds. Ru and Rh catalysts enhance enantioselectivity in THβC formation .
Example Reaction:
Von Braun Reaction
Indole-promoted C–N cleavage reactions modify this compound’s structure. BrCN mediates ring-opening to form cyano intermediates :
Pharmacological Activity
This compound demonstrates antinociceptive effects via vanilloid and glutamate receptor modulation :
Table 3: Antinociceptive Efficacy
| Model | Dose (mg/kg) | Reduction in Pain Response | Mechanism |
|---|---|---|---|
| Writhing Test | 1 | 60% | Peripheral glutamate |
| Formalin Test | 10 | 68% | Neurogenic/inflammatory |
| Capsaicin Test | 3 | 41% | Vanilloid receptors |
| Data from |
Analytical Characterization
Comparison with Similar Compounds
Key Structural Features :
- Tetracyclic Core : Combines a β-carboline (indole-pyridine) system with a pyrrolidine ring.
- Chirality : The stereocenter at C-1 dictates enantiomeric activity differences.
- Functional Groups : A secondary amine and aromatic indole moiety critical for target interactions .
Comparison with Structurally Related Alkaloids
Crispine A
Structural Differences :
Bioactivity :
- Crispine A exhibits anticancer activity but lacks antimalarial efficacy .
- Harmicine derivatives (e.g., 5e) show nanomolar IC50 against Plasmodium falciparum .
Yohimbine
Structural Differences :
- Yohimbine, a monoterpenoid indole alkaloid, has a larger pentacyclic structure with a quinolidine ring .
O-Harmicines vs. N-Harmicines
Modified derivatives of this compound highlight structure-activity relationships (SAR):
- N-Harmicines : Substitutions at the β-carboline N-9 position (e.g., 5e, 27a) enhance antimalarial selectivity (IC50 = 12–50 nM) compared to O-harmicines (IC50 = 100–500 nM) .
- O-Harmicines : Exhibit lower binding affinity to PfHsp90 due to steric clashes with Asp79 .
Functional Comparison with β-Carboline Alkaloids
Canthine
Shared Features :
- Both contain a β-carboline core.
Divergences :
Homofascaplysins
Structural Similarities :
- Share a fused indolizino-indole framework .
Functional Differences :
Antimalarial Activity
Analgesic Properties
- This compound’s antinociceptive activity surpasses crispine A in murine models, linked to its β-carboline-mediated neurotransmitter modulation .
Preparation Methods
Stereochemical Control via the 9-Phenyl-9-Fluorenyl (Pf) Protecting Group
The chiral pool approach leverages L- or D-proline as enantiopure starting materials to construct harmicine’s tetrahydro-β-carboline core. A pivotal innovation involves the Pf-group, which prevents racemization at the α-amino carbonyl stereocenter during intermediate transformations. After Boc protection of proline, lateral lithiation with sBuLi and coupling with a Weinreb amide generates a ketone intermediate (11, Scheme 1). Ethyl iodoacetate-mediated enolate trapping followed by acid-catalyzed cyclization yields the indole framework (13). Pf-hydrogenolysis under transfer hydrogenation conditions (Pd/C, ammonium formate) completes the synthesis, with final LAH reduction affording this compound in 78% yield and >99% ee.
Key Optimizations
-
Pf-Deprotection : Transfer hydrogenation (Pd/C, NH<sub>4</sub>HCO<sub>2</sub>) replaces conventional H<sub>2</sub>(g), enhancing safety and scalability.
-
Chromatography-Free Purification : Trituration with Et<sub>2</sub>O or EtOAc/hexane avoids silica gel, streamlining isolation.
Convergent Chemical Synthesis from Tryptamine
Regioselective Imide Reduction and Cyclization
A convergent route couples tryptamine with (R)-acetoxysuccinic anhydride to form an unsymmetrical imide (4, Scheme 2). LiAlH<sub>4</sub>-mediated regioselective reduction of the imide carbonyl (C3 over C1, 10:1 selectivity) generates a secondary alcohol, which undergoes acid-catalyzed stereoselective cyclization to the lactam (13). Subsequent iodide formation and tributyltin hydride reduction yield (+)-harmicine in 92% overall yield from tryptamine.
Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Imide Formation | Succinic anhydride, acetone | 92 |
| Reduction | LiAlH<sub>4</sub>, THF, 0°C → rt | 85 |
| Cyclization | H<sub>2</sub>SO<sub>4</sub>, EtOH, CH<sub>2</sub>Cl<sub>2</sub> | 78 |
Chemoenzymatic Synthesis via Pictet–Spenglerases
Biocatalytic Asymmetric C–C Bond Formation
Strictosidine synthase (STR) from Rauvolfia serpentina catalyzes the Pictet–Spengler reaction between tryptamine and aldehydes, forming (R)-configured tetrahydro-β-carbolines with >98% ee. For this compound, STR condenses tryptamine with methyl 4-oxobutanoate, yielding lactam (R)-4 in 95% conversion. LAH reduction then delivers (R)-harmicine in 67% overall yield (Scheme 3).
Advantages Over Chemical Methods
Comparative Analysis of Preparation Methods
Efficiency and Scalability
Q & A
Q. What are the foundational synthetic pathways for harmicine, and how do reaction conditions influence yield?
this compound synthesis typically begins with β-carboline precursors. A key pathway involves compound 89a undergoing sequential reactions with POCl₃/DMF/Ti(OEt)₄ (60°C, 12 hours) to form intermediate 91 , followed by MgBr-mediated cyclization and Boc-protection to yield the tetracyclic core . Parallel routes using MsCl/TMSOTf/NaHCO₃ demonstrate divergent stereochemical outcomes, emphasizing the role of Lewis acids in regioselectivity . Yields range from 40–75% depending on purification protocols.
Q. Which analytical methods are essential for verifying this compound’s structural integrity?
- NMR spectroscopy : Critical for confirming proton coupling patterns in the pyrrolidine framework.
- Chiral HPLC : Resolves enantiomers to validate stereochemical purity (>95% ee in optimized syntheses) .
- X-ray crystallography : Determines absolute configuration, particularly for novel derivatives .
- Mass spectrometry (HRMS) : Confirms molecular formula alignment with theoretical values .
Advanced Research Questions
Q. How can asymmetric catalysis improve enantioselective this compound synthesis?
Thiourea-catalyzed Pictet–Spengler cyclization enables rapid construction of the β-carboline scaffold with >90% enantiomeric excess (ee). Hydroxylactam precursors (e.g., 64 ) generate N-acyl-iminium intermediates, which undergo stereocontrolled cyclization via hydrogen-bonding interactions with the catalyst . Jacobsen’s four-step synthesis from tryptamine (63 ) exemplifies this approach, achieving 68% overall yield .
Q. What methodologies resolve contradictions in stereochemical assignments of this compound derivatives?
Discrepancies in NOE (Nuclear Overhauser Effect) data or optical rotation values require:
- Comparative analysis : Cross-referencing with crystallographic data from structurally analogous compounds .
- Dynamic kinetic resolution : Adjusting reaction temperatures or solvent polarity to favor a single diastereomer .
- Computational modeling : DFT calculations predict preferred transition states, resolving ambiguities in diastereoselectivity .
Q. How should researchers design experiments to optimize multi-step this compound syntheses?
- DoE (Design of Experiments) : Screen reaction parameters (e.g., solvent, catalyst loading) using fractional factorial designs to identify critical variables .
- In-line monitoring : Use IR spectroscopy or LC-MS to track intermediate formation and minimize side reactions .
- Scalability assessment : Test batch sizes >1 mmol to evaluate practicality for analog libraries. For example, NaH-mediated deprotection in THF shows consistent yields at scale (≥80%) .
Data Integrity & Reproducibility
Q. What protocols ensure reproducibility in this compound pharmacological studies?
- Batch documentation : Record synthesis dates, solvent lots, and storage conditions (−20°C under argon) to prevent degradation .
- Blinded analysis : Assign independent teams to synthesize and characterize compounds, reducing confirmation bias .
- Supporting information : Publish full spectral datasets (e.g., ¹H/¹³C NMR, HPLC chromatograms) in supplementary materials .
Q. How can researchers address variability in biological assay results for this compound analogs?
- Standardized assays : Use WHO-recommended cell lines (e.g., HepG2 for cytotoxicity) and normalize data to positive controls (e.g., doxorubicin) .
- Meta-analysis : Compare IC₅₀ values across ≥3 independent studies to identify outliers linked to assay conditions (e.g., serum concentration differences) .
Ethical & Regulatory Considerations
Q. What documentation is required for clinical trials involving this compound derivatives?
- Investigator Brochure (IB) : Must include physicochemical properties, stability data, and preclinical toxicity profiles .
- Informed consent : Disclose potential risks (e.g., hepatotoxicity observed in rodent models) and therapeutic mechanisms .
- Data anonymization : Encrypt participant identifiers in electronic case report forms (eCRFs) to comply with GDPR/ICH guidelines .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
